N-((2-morpholinopyrimidin-4-yl)methyl)isobutyramide
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Overview
Description
N-((2-morpholinopyrimidin-4-yl)methyl)isobutyramide is a synthetic organic compound that belongs to the class of morpholinopyrimidine derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The unique structure of this compound makes it a valuable compound for various scientific research applications.
Mechanism of Action
Target of Action
The primary targets of the compound N-((2-morpholinopyrimidin-4-yl)methyl)isobutyramide are inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response. iNOS is responsible for the production of nitric oxide (NO), a molecule that acts as a signaling molecule and can initiate the inflammatory response. COX-2, on the other hand, is an enzyme that catalyzes the production of prostaglandins, another group of signaling molecules that mediate inflammation .
Mode of Action
This compound interacts with its targets iNOS and COX-2 by inhibiting their activity . This inhibition results in a decrease in the production of NO and prostaglandins, thereby reducing the inflammatory response . Molecular docking studies have shown that the compound has a strong affinity for the active sites of iNOS and COX-2 and forms hydrophobic interactions with them .
Biochemical Pathways
The compound this compound affects the biochemical pathways involving iNOS and COX-2 . By inhibiting these enzymes, the compound disrupts the production of NO and prostaglandins, key mediators of inflammation. This disruption can lead to a decrease in inflammation and the symptoms associated with it .
Result of Action
As a result of its action on iNOS and COX-2, this compound can inhibit the production of NO at non-cytotoxic concentrations . It also dramatically reduces the mRNA expression of iNOS and COX-2 in LPS-stimulated RAW 264.7 macrophage cells . This leads to a decrease in the amount of iNOS and COX-2 protein expression, hence inhibiting the inflammatory response .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-morpholinopyrimidin-4-yl)methyl)isobutyramide typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core is synthesized by reacting appropriate starting materials such as 2-chloropyrimidine with morpholine under suitable conditions.
Introduction of the Isobutyramide Group: The isobutyramide group is introduced by reacting the intermediate pyrimidine derivative with isobutyryl chloride in the presence of a base such as triethylamine.
Final Product Formation: The final product, this compound, is obtained by purifying the reaction mixture using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Common industrial methods include continuous flow synthesis and batch processing, which allow for efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
N-((2-morpholinopyrimidin-4-yl)methyl)isobutyramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionssolvent such as ethanol or tetrahydrofuran.
Substitution: Halogens, alkylating agents; conditionssolvent such as dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Scientific Research Applications
N-((2-morpholinopyrimidin-4-yl)methyl)isobutyramide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways involved in these processes.
Medicine: Explored for its therapeutic potential in treating inflammatory diseases, cancer, and microbial infections.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
N-((2-morpholinopyrimidin-4-yl)methyl)isobutyramide can be compared with other morpholinopyrimidine derivatives:
2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol: Known for its anti-inflammatory activity.
2-((4-fluorophenyl)(4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)methyl)-6-methoxyphenol: Exhibits potent inhibition of nitric oxide production.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-methyl-N-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-10(2)12(18)15-9-11-3-4-14-13(16-11)17-5-7-19-8-6-17/h3-4,10H,5-9H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVUDHZJKWXLON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC1=NC(=NC=C1)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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